molecular formula C19H21N5O2S2 B2920646 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1223798-12-6

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No. B2920646
CAS RN: 1223798-12-6
M. Wt: 415.53
InChI Key: RELGOMBLCGYMMJ-UHFFFAOYSA-N
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Description

The compound “3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide” is a derivative of 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide . It is a synthetic compound that has been evaluated for anti-inflammatory effects .


Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide derivatives . The structures of the synthesized compounds were determined using H NMR, C NMR, and HRMS .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound's synthesis involves reactions of thiophene derivatives and hydrazonoyl halides, leading to various [1,2,4]triazolo[4,3-a]pyrimidines. These processes are significant for creating compounds with potential biological activities. Structural elucidation, including microanalysis and spectral data, provides insights into their formation mechanism and structural properties (Gomha et al., 2018).

Antimicrobial Activity

  • Studies have shown that derivatives of the compound exhibit antimicrobial properties. This is demonstrated through the evaluation of novel [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, where some derivatives show mild antimicrobial activities (Gomha et al., 2018).

Anticancer Activity

  • Compounds synthesized from 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide have shown potent antiproliferative activity against human tumor cell lines, suggesting their potential use in cancer treatment. This is exemplified by studies on thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidines with notable antitumor properties (Lauria et al., 2013).

Tautomerization and Rearrangement Studies

  • The compound's derivatives undergo interesting chemical reactions like Dimroth rearrangement, leading to structurally unique products. These reactions are crucial for developing new molecules with potential biological activities (Desenko et al., 2006).

Antioxidant Activity

  • Derivatives of this compound have been investigated for their antioxidant properties. Studies indicate that some derivatives exhibit higher antioxidant activity compared to known antioxidants like ascorbic acid, highlighting their potential therapeutic applications (Tumosienė et al., 2020).

Novel Compound Synthesis

  • The compound's derivatives are used to synthesize novel heterocyclic systems, contributing significantly to the field of medicinal chemistry and drug development (Zaleska & Karelus, 2002).

Mechanism of Action

The compound’s anti-inflammatory activity involves the inhibition of COX-2 and iNOS and downregulation of the mitogen-activated protein kinases (MAPK) signal pathway . It has been shown to reduce the levels of NO, TNF-α, and IL-6 .

properties

IUPAC Name

3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S2/c1-12(2)11-23-18(26)17-14(7-9-28-17)24-15(21-22-19(23)24)5-6-16(25)20-10-13-4-3-8-27-13/h3-4,7-9,12H,5-6,10-11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELGOMBLCGYMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(thiophen-2-ylmethyl)propanamide

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